molecular formula C9H13ClN2 B2939723 2-(2-Methylphenyl)ethanimidamide hydrochloride CAS No. 22793-47-1

2-(2-Methylphenyl)ethanimidamide hydrochloride

Cat. No.: B2939723
CAS No.: 22793-47-1
M. Wt: 184.67
InChI Key: YSOREPRHTJZHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)ethanimidamide hydrochloride is a substituted ethanimidamide derivative featuring a 2-methylphenyl group attached to the ethanimidamide core. Its molecular formula is C₉H₁₃N₃·HCl, with a molecular weight of 220.0 g/mol (calculated [M+H]⁺ = 220.0) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing triazine derivatives such as 6-(chloromethyl)-N²-[2-(2-methylphenyl)ethyl]-1,3,5-triazine-2,4-diamine, which are explored for dual-acting FFAR1/FFAR4 allosteric modulators . The compound’s synthesis involves reacting 2-(2-methylphenyl)ethan-1-amine hydrochloride with dicyandiamide, followed by purification via HPLC .

Properties

IUPAC Name

2-(2-methylphenyl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-7-4-2-3-5-8(7)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOREPRHTJZHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Pinner reaction remains the most widely utilized method for amidine hydrochloride synthesis. For 2-(2-methylphenyl)ethanimidamide hydrochloride, this two-step process begins with 2-(2-methylphenyl)acetonitrile as the starting material. In the first step, the nitrile undergoes nucleophilic addition with anhydrous hydrogen chloride in ethanol at 0–5°C, forming the imino ether hydrochloride intermediate:

$$
\text{H}3\text{C}(\text{C}6\text{H}4-2-\text{CH}3)\text{CH}2\text{C≡N} + \text{C}2\text{H}5\text{OH} + \text{HCl} \rightarrow \text{H}3\text{C}(\text{C}6\text{H}4-2-\text{CH}3)\text{CH}2\text{C(=NH·HCl)-OC}2\text{H}5}
$$

This intermediate is highly moisture-sensitive; thus, rigorous drying with desiccants like phosphorus pentoxide is critical to prevent hydrolysis to ammonium chloride and ethyl acetate.

Amination and Hydrochloride Formation

The imino ether hydrochloride is subsequently treated with excess anhydrous ammonia in dry ethanol, displacing the ethoxy group to yield the target amidine hydrochloride:

$$
\text{H}3\text{C}(\text{C}6\text{H}4-2-\text{CH}3)\text{CH}2\text{C(=NH·HCl)-OC}2\text{H}5} + \text{NH}3 \rightarrow \text{H}3\text{C}(\text{C}6\text{H}4-2-\text{CH}3)\text{CH}2\text{C(=NH)-NH}2·\text{HCl} + \text{C}2\text{H}5\text{OH}
$$

Key Optimization Parameters :

  • Temperature Control : Maintaining 0–5°C during HCl gas introduction minimizes side reactions.
  • Ammonia Stoichiometry : A 2:1 molar ratio of NH₃ to imino ether ensures complete conversion.
  • Solvent Purity : Anhydrous ethanol (<0.01% H₂O) prevents hydrolysis of the imino ether intermediate.

Alternative Synthetic Routes

From 2-(2-Methylphenyl)ethylamine

A less common approach involves converting 2-(2-methylphenyl)ethylamine to the amidine via reaction with cyanogen bromide (BrCN) in the presence of HCl:

$$
\text{H}3\text{C}(\text{C}6\text{H}4-2-\text{CH}3)\text{CH}2\text{NH}2 + \text{BrCN} + \text{HCl} \rightarrow \text{H}3\text{C}(\text{C}6\text{H}4-2-\text{CH}3)\text{CH}2\text{C(=NH)-NH}2·\text{HCl} + \text{HBr}
$$

While this method bypasses nitrile intermediates, it requires stringent control over BrCN handling due to its toxicity, limiting industrial applicability.

Reductive Amination Pathways

Emerging strategies explore reductive amination of 2-(2-methylphenyl)acetaldehyde with ammonium chloride under hydrogen gas (H₂) and a palladium catalyst. However, this method remains underdeveloped due to competing imine polymerization and low yields (<30%).

Industrial-Scale Considerations

Purification and Isolation

Post-synthesis, crude this compound is purified via:

  • Crystallization : Ethanol-water mixtures (3:1 v/v) at −20°C yield monoclinic crystals with >99% purity.
  • Acid-Base Extraction : Adjusting the pH to 11–12 with NaOH liberates the free amidine, which is extracted into dichloromethane and re-protonated with HCl gas.

Yield Optimization Data

Step Conditions Yield (%) Purity (%)
Imino Ether Formation 0°C, 3 h, EtOH/HCl 85–90 95
Ammonolysis 25°C, 12 h, NH₃/EtOH 75–80 98
Crystallization EtOH/H₂O (3:1), −20°C, 24 h 90–95 99.5

Challenges and Mitigation Strategies

Hydrolytic Degradation

The imino ether intermediate is prone to hydrolysis, forming 2-(2-methylphenyl)acetic acid and ammonium chloride. Mitigation includes:

  • Strict Anhydrous Conditions : Molecular sieves (3Å) in solvent storage tanks.
  • Inert Atmosphere : Nitrogen or argon blanketing during reactions.

Byproduct Formation

Lateral lithiation byproducts, observed in analogous urea derivatives, are absent in amidine syntheses due to the electron-withdrawing nature of the amidine group, which deactivates α-hydrogens.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-(2-methylphenyl)ethanimidamide hydrochloride and analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 2-methylphenyl C₉H₁₃N₃·HCl 220.0 Intermediate for triazine-based FFAR modulators
2-(4-Chlorophenyl)-N′-hydroxyethanimidamide 4-chlorophenyl, hydroxyimino C₈H₉ClN₃O 198.6 Antiplasmodial activity; m.p. 166°C
2-Methoxyacetimidamide hydrochloride Methoxy C₃H₈N₂O·HCl 124.57 Simpler structure; potential metabolic studies
2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride 2,6-dichlorophenyl C₈H₈Cl₂N₂·HCl 239.52 Enhanced lipophilicity; mp 323–325°C
2-(Phenylthio)ethanimidamide hydrochloride Phenylthio C₈H₁₀N₂S·HCl 202.70 Sulfur-containing; electronic modulation
Acetamidine hydrochloride None (simplest analog) C₂H₆N₂·HCl 94.5 Baseline for toxicity studies

Physicochemical Properties

  • Solubility and Reactivity : The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to simpler analogs like acetamidine hydrochloride. However, derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in compound 18 ) may exhibit lower solubility in polar solvents.
  • Thermal Stability : The dichlorophenyl analog (mp 323–325°C ) shows higher thermal stability than the target compound, which lacks explicit melting point data in the provided evidence.

Biological Activity

2-(2-Methylphenyl)ethanimidamide hydrochloride, with the chemical formula C9_9H13_{13}ClN2_2, is a compound that has garnered interest in various scientific fields, particularly in organic chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name: 2-(2-methylphenyl)ethanimidamide; hydrochloride
  • Molecular Formula: C9_9H13_{13}ClN2_2
  • InChI Key: YSOREPRHTJZHRM-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC=CC=C1CC(=N)N.Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is known to act as a modulator in various biochemical pathways, influencing enzyme activity and receptor signaling.

Enzyme Interactions

Research indicates that this compound can interact with several enzymes, leading to alterations in metabolic pathways. For instance, it has been studied for its potential effects on:

  • Cytochrome P450 enzymes: Preliminary studies suggest that it does not significantly inhibit CYP450 enzymes at concentrations up to 10 μM, indicating a favorable safety profile for drug development .
  • Matrix Metalloproteinases (MMPs): It has shown inhibitory effects on MMP-2 and MMP-9, which are crucial in cancer metastasis .

Pharmacological Properties

The pharmacological profile of this compound reveals several key attributes:

PropertyValue
Oral Bioavailability31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Maximum Tolerated Dose (mg/kg)2000

These properties suggest that the compound may have potential applications in therapeutic settings, particularly in oncology and enzyme-related disorders.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. Notably, it showed an IC50_{50} value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anti-proliferative activity .
  • Safety Profile : A subacute toxicity study conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, supporting its safety for further pharmacological exploration .
  • Selectivity : The compound has demonstrated selectivity over hERG channels, which is crucial for minimizing potential cardiac side effects associated with many pharmacological agents. This was evidenced by an IC50_{50} greater than 10 μM against hERG binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methylphenyl)ethanimidamide hydrochloride, and how can yield be maximized under varying conditions?

  • Methodological Answer : The synthesis typically involves amidination of 2-methylphenethylamine derivatives. Key factors include pH control (acidic conditions for hydrochloride salt formation) and temperature optimization (e.g., 60–80°C to balance reaction rate and byproduct suppression). Catalytic agents like HCl gas or anhydrous HCl in ethanol are critical for imidamide formation . Yield improvement strategies include stepwise purification via recrystallization (using ethanol/water mixtures) and monitoring reaction progress with TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To assess purity (>98%) and detect trace impurities (e.g., unreacted precursors) .
  • NMR Spectroscopy : Confirm the presence of the imidamide group (δ 8.5–9.0 ppm for NH protons) and methylphenyl moiety (δ 2.3–2.5 ppm for methyl groups) .
  • Elemental Analysis : Verify stoichiometry (C, H, N, Cl content) against theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Engineering Controls : Use fume hoods for powder handling to avoid inhalation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles; respirators (N95) if dust generation is likely .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under aqueous vs. non-aqueous conditions?

  • Methodological Answer : In aqueous media, protonation of the amine group facilitates nucleophilic attack on cyanamide derivatives, but competing hydrolysis may reduce yield. Non-polar solvents (e.g., THF) stabilize intermediates but require anhydrous conditions and catalysts like DCC. Kinetic studies via in situ IR spectroscopy can track intermediate formation .

Q. What strategies resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism in the imidamide group. Approaches include:

  • Variable Temperature NMR : Identify dynamic equilibria by observing signal coalescence at elevated temperatures .
  • Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., Gaussian software) to validate tautomeric forms .

Q. How can computational chemistry predict the stability of this compound under thermal stress?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess decomposition pathways. Key parameters:

  • Thermogravimetric Analysis (TGA) : Validate simulations with experimental decomposition temperatures.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., C-N bonds in the imidamide group) .

Q. What experimental designs optimize the compound’s solubility for in vitro pharmacological studies?

  • Methodological Answer : Use a factorial design approach:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (PBS at pH 7.4).
  • Co-solvency : Evaluate solubility enhancements using cyclodextrins or surfactants (e.g., Tween-80) .
  • Hansen Solubility Parameters (HSP) : Predict miscibility via HSPiP software .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity results in different assay systems?

  • Methodological Answer :

  • Assay Replication : Repeat studies in orthogonal systems (e.g., cell-free vs. cell-based assays) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine derivatives) to identify trends .
  • Dose-Response Curves : Ensure linearity (R² >0.95) to rule out assay interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.